4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Overview
Description
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is a heterocyclic compound that contains a thiadiazole ring fused with a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It’s known that thiadiazole derivatives can inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways, including the il-6/jak/stat3 pathway .
Result of Action
Thiadiazole derivatives have been reported to display anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 4-(5-amino-1,3,4-thiadiazol-2-yl)benzaldehyde. This intermediate is then subjected to a cyclization reaction to yield the final product .
Industrial Production Methods
the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation in cancer cell lines.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-amino-1,3,4-thiadiazol-2-yl)thio]methylbenzonitrile
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 5-arylidine amino-1,3,4-thiadiazol-2-yl derivatives
Uniqueness
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is unique due to its specific structural features that confer distinct biological activities. Its combination of a thiadiazole ring with a benzonitrile moiety enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEWGJAUPQKSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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